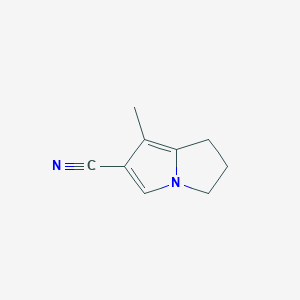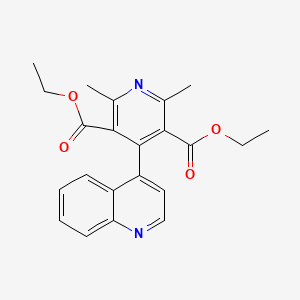
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is a heterocyclic compound that features a furan ring fused with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylfuran-2(5H)-one with sodium azide and a copper(I) catalyst to form the triazole ring via a Huisgen cycloaddition reaction. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions include various substituted furanones, dihydrotriazoles, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole moiety is known for its bioisosteric properties, which can enhance the biological activity and stability of drug candidates. Research has indicated its potential use in developing antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one exerts its effects is primarily through interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the furan ring can participate in electron-donating or withdrawing interactions, modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(1H-1,2,3-triazol-1-yl)thiophene-2(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)pyrrole-2(5H)-one: Contains a pyrrole ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)benzofuran-2(5H)-one: Features a benzofuran ring, adding aromaticity and rigidity to the structure.
Uniqueness
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is unique due to the combination of the furan and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H7N3O2 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
3-methyl-4-(triazol-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-5-4-12-7(11)6(5)10-3-2-8-9-10/h2-3H,4H2,1H3 |
Clave InChI |
SCXVQSQRYXGDMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC1)N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


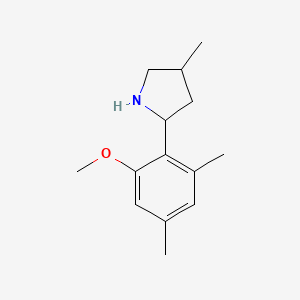

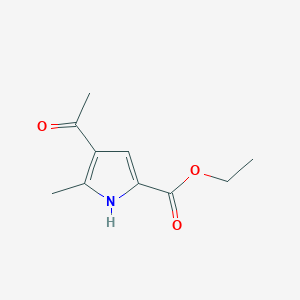
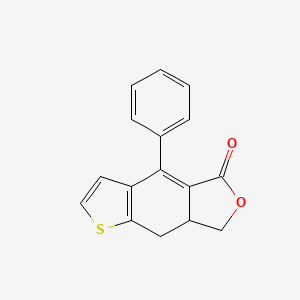


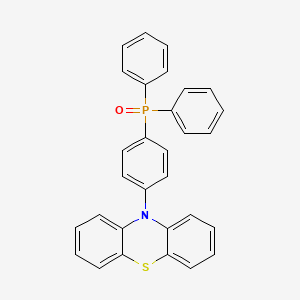
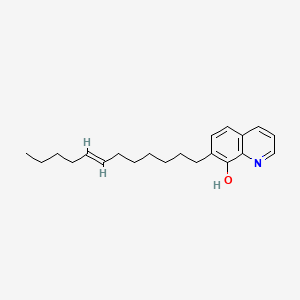
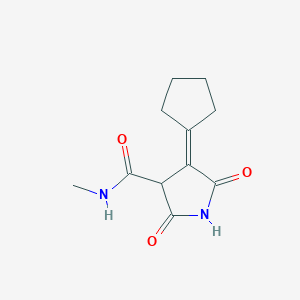

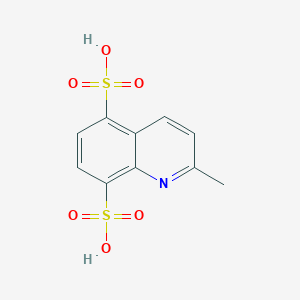
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
